N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:
Formation of 4-hydroxypiperidine: This can be achieved by the reduction of 4-piperidone using a reducing agent such as sodium borohydride.
Alkylation: The hydroxypiperidine is then alkylated with an appropriate ethylating agent to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated product with 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a diamine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyl group and the trifluoromethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar structural features but lacking the ethanediamide and trifluoromethyl groups.
N-(4-trifluoromethylphenyl)piperidine: Lacks the hydroxyl and ethanediamide groups but shares the trifluoromethylphenyl moiety.
Uniqueness
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyl group and the trifluoromethyl group allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c17-16(18,19)11-1-3-12(4-2-11)21-15(25)14(24)20-7-10-22-8-5-13(23)6-9-22/h1-4,13,23H,5-10H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJUDWACSBRPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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